molecular formula C6H4BrO2P B6598000 2-Bromo-1,3,2-benzodioxaphosphole CAS No. 3583-02-6

2-Bromo-1,3,2-benzodioxaphosphole

Cat. No.: B6598000
CAS No.: 3583-02-6
M. Wt: 218.97 g/mol
InChI Key: ZWIZXKBPVIKGJZ-UHFFFAOYSA-N
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Description

2-Bromo-1,3,2-benzodioxaphosphole is an organophosphorus compound with the molecular formula C6H4BrO2P It is characterized by a benzodioxaphosphole ring structure with a bromine atom attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,2-benzodioxaphosphole typically involves the reaction of 1,2-benzenediol with phosphorus tribromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 1,2-benzenediol with phosphorus tribromide: This step involves the formation of the benzodioxaphosphole ring structure with the bromine atom attached to the phosphorus atom.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phosphorus atom can undergo oxidation to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as phosphoramidates, phosphorothioates, or phosphorates are formed.

    Oxidation Products: Phosphine oxides or other oxidized phosphorus compounds.

    Reduction Products: Phosphine derivatives.

Scientific Research Applications

2-Bromo-1,3,2-benzodioxaphosphole has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the phosphorus center play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Tribromo-1,3,2-benzodioxaphosphole: This compound has three bromine atoms attached to the phosphorus atom, making it more reactive in certain chemical reactions.

    2-Bromo-3,3,3-trifluoropropene: Although structurally different, it shares the presence of a bromine atom and is used in similar synthetic applications.

Uniqueness

2-Bromo-1,3,2-benzodioxaphosphole is unique due to its specific ring structure and the presence of a single bromine atom, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-bromo-1,3,2-benzodioxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIZXKBPVIKGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317015
Record name 2-bromo-1,3,2-benzodioxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3583-02-6
Record name NSC310108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1,3,2-benzodioxaphosphole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-PHENYLENE PHOSPHOROBROMIDITE
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